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Abstract
U-104067, a novel pyrrolopyrimidine derivative, emerged from a research program at The

Upjohn Company (later Pharmacia & Upjohn) focused on the discovery of potent antioxidants

with neuroprotective and antiasthma activities.[1] This technical guide provides a

comprehensive overview of the discovery, synthesis, and biological evaluation of U-104067,

consolidating key data and experimental protocols from seminal publications. The document is

intended to serve as a detailed resource for researchers in medicinal chemistry, pharmacology,

and drug development.

Introduction
The search for effective therapeutic agents for neurodegenerative disorders and inflammatory

conditions such as asthma has been a significant focus of pharmaceutical research. Oxidative

stress is a key pathological mechanism implicated in these conditions. The pyrrolopyrimidine

class of compounds was identified as a promising scaffold for the development of potent

antioxidants with favorable pharmacokinetic profiles.[2] U-104067, chemically known as (9-(2-

morpholinyl)ethyl) 2,4-di-l-pyrrolidinyl-9H-pyrimidino (4,5-b)indole monohydrochloride hydrate,

is a prominent member of this class, demonstrating significant neuroprotective effects in

preclinical models.[2]
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Discovery and Rationale
U-104067 was discovered as part of a medicinal chemistry effort to develop novel, brain-

penetrating antioxidants.[2] The core 9H-pyrimido[4,5-b]indole scaffold was selected for its

potential to interact with biological targets and its amenability to chemical modification. The

strategic incorporation of two pyrrolidinyl groups at the 2 and 4 positions of the pyrimidine ring

and a morpholinylethyl substituent at the 9-position of the indole nitrogen were key

modifications that conferred the desired pharmacological properties, including potent

antioxidant activity and the ability to cross the blood-brain barrier.[1][2]

Synthesis of U-104067
The synthesis of U-104067 was initially developed on a laboratory scale and subsequently

scaled up for preclinical and clinical development.[3] The synthetic route involves a multi-step

process starting from commercially available 2,4,6-trichloropyrimidine.

Synthetic Scheme
The overall synthetic pathway for U-104067 is depicted below.

2,4,6-Trichloropyrimidine 2,4-Dichloro-6-
(pyrrolidin-1-yl)pyrimidine

 Pyrrolidine, Na2CO3 2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine Pyrrolidine 2,4-Bis(pyrrolidin-1-yl)-6-
((2-(morpholin-4-yl)ethyl)amino)pyrimidine

 4-(2-Aminoethyl)morpholine 

N-(2-Aminoethyl)morpholine

U-101033 (Tetrahydro derivative) n-BuLi, THF U-104067 10% Pd/C, Decalin, reflux 

Click to download full resolution via product page

Caption: Synthetic pathway for U-104067.

Experimental Protocols
The following protocols are adapted from the scaled-up synthesis of U-104067.[3]

Step 1: Synthesis of 2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine
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To a stirred suspension of 2,4,6-trichloropyrimidine in an appropriate solvent, a solution of

pyrrolidine and sodium carbonate is added portion-wise while maintaining the temperature

below 25 °C. The reaction mixture is stirred until the selective double displacement is complete,

yielding 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine. Subsequently, an excess of pyrrolidine is

added, and the mixture is heated to drive the second substitution, affording 2,4-bis(pyrrolidin-1-

yl)-6-chloropyrimidine after purification.

Step 2: Synthesis of 2,4-Bis(pyrrolidin-1-yl)-6-((2-(morpholin-4-yl)ethyl)amino)pyrimidine

2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine is reacted with 4-(2-aminoethyl)morpholine in a

suitable solvent at elevated temperature. The reaction progress is monitored by HPLC. Upon

completion, the product is isolated by extraction and purified.

Step 3: Cyclization to form the Tetrahydro Derivative (U-101033)

The product from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled

to a low temperature. n-Butyllithium is added dropwise to effect the cyclization. The reaction is

quenched, and the resulting tetrahydro derivative, U-101033, is isolated.

Step 4: Aromatization to U-104067

The tetrahydro derivative (U-101033) is dissolved in decalin, and 10% palladium on carbon

(Pd/C) is added as a catalyst. The mixture is heated to reflux to facilitate the dehydrogenation

(aromatization) to U-104067. The reaction is monitored by HPLC for the disappearance of the

starting material. Upon completion, the catalyst is filtered off, and the product is isolated and

purified.

Biological Activity and Pharmacology
U-104067 exhibits potent antioxidant and neuroprotective properties, which have been

evaluated in a variety of in vitro and in vivo models.[2]

Antioxidant Activity
The antioxidant mechanism of U-104067 is attributed to its ability to quench lipid peroxidation

reactions, likely through electron-donating and/or radical-trapping mechanisms.[2]
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Neuroprotective Effects
U-104067 has demonstrated significant neuroprotective effects in models of brain injury and

ischemia.[2]

Table 1: In Vivo Neuroprotective Efficacy of U-104067F in a Gerbil Forebrain Ischemia Model[2]

Treatment Group Dose (mg/kg, i.p.)
Time of
Administration
(post-ischemia)

Hippocampal CA1
Neuronal
Protection (%)

Vehicle - - 0

U-104067F 10 15 min 75 ± 8

U-104067F 10 4 hr 55 ± 10

Pharmacokinetics
A key advantage of the pyrrolopyrimidine series, including U-104067, is their improved oral

bioavailability and brain penetration compared to earlier classes of antioxidants like the 21-

aminosteroids.[2]

Table 2: Pharmacokinetic Parameters of U-104067F in Rats[2]

Parameter Value

Oral Bioavailability (%) 56-70

Brain Uptake ~5-fold greater than Tirilazad

Experimental Protocols for Biological Assays
In Vitro Iron-Induced Lipid Peroxidation Assay
This assay is used to assess the antioxidant activity of compounds in a cell-based system.

Cultured Neurons Incubation with Test Compound (U-104067) Induction of Oxidative Stress (Iron) Measurement of Lipid Peroxidation Quantification of Neuroprotection
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Caption: Workflow for the in vitro lipid peroxidation assay.

Cell Culture: Cortical neurons are cultured in appropriate media.

Compound Treatment: Neurons are pre-incubated with varying concentrations of U-104067.

Induction of Lipid Peroxidation: Ferrous iron is added to the culture medium to induce

oxidative stress and lipid peroxidation.

Measurement of Peroxidation: Lipid peroxidation is quantified by measuring the levels of

malondialdehyde (MDA) or by using fluorescent probes sensitive to reactive oxygen species.

Data Analysis: The ability of U-104067 to inhibit lipid peroxidation is determined by

comparing the results from treated and untreated cells.

Gerbil Transient Forebrain Ischemia Model
This in vivo model is used to evaluate the neuroprotective effects of compounds against

ischemic brain injury.
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Animal Acclimatization

Induction of Anesthesia

Bilateral Carotid Artery Occlusion (5-10 min)

Reperfusion

Administration of U-104067 or Vehicle

Survival Period (e.g., 7 days)

Histological Analysis of Brain Tissue

Quantification of Neuronal Survival (e.g., in Hippocampal CA1)
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Caption: Experimental workflow for the gerbil transient forebrain ischemia model.

Ischemia Induction: Under anesthesia, the common carotid arteries of gerbils are occluded

for a defined period (e.g., 5 minutes) to induce transient global cerebral ischemia.
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Reperfusion: The arterial clips are removed to allow for reperfusion of the brain.

Drug Administration: U-104067 or a vehicle control is administered at specified times post-

ischemia.

Histological Assessment: After a survival period, the animals are euthanized, and their brains

are processed for histological analysis.

Quantification of Neuroprotection: The number of surviving neurons in specific brain regions,

such as the hippocampal CA1 sector, is counted to determine the extent of neuroprotection.

Conclusion
U-104067 represents a significant advancement in the development of brain-penetrating

antioxidants with neuroprotective potential. Its discovery and the subsequent development of a

scalable synthesis have provided a valuable tool for studying the role of oxidative stress in

neurological disorders. The data presented in this guide highlight the promising

pharmacological profile of U-104067 and provide a foundation for further research and

development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1241563?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

